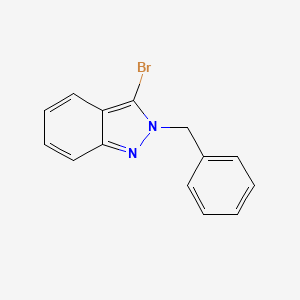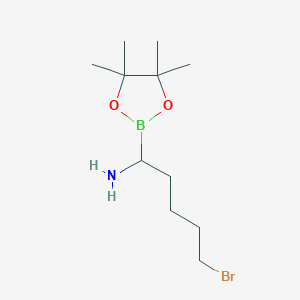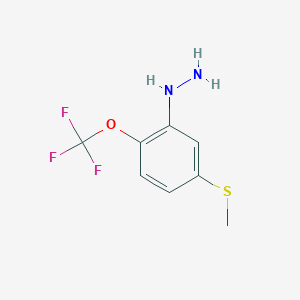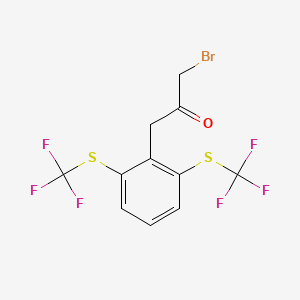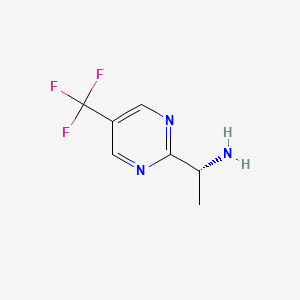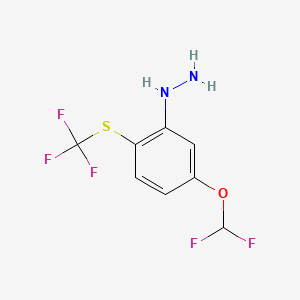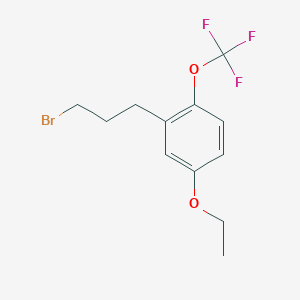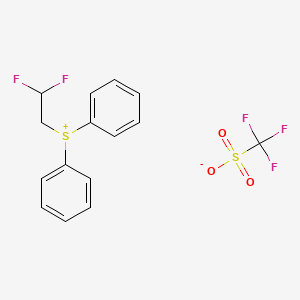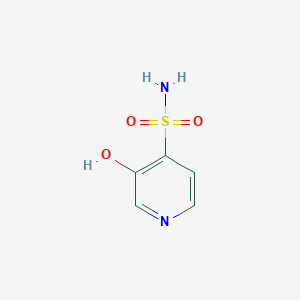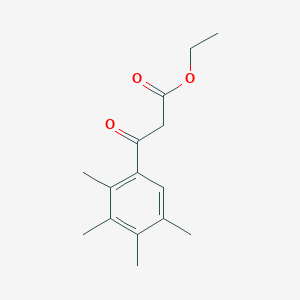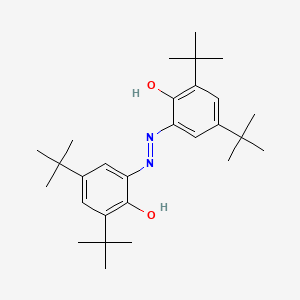
(E)-6,6'-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is an organic compound that features a diazene linkage between two phenolic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) typically involves the coupling of two 2,4-di-tert-butylphenol molecules via a diazene linkage. This can be achieved through the following steps:
Formation of the diazene linkage: This step involves the reaction of an appropriate diazene precursor with 2,4-di-tert-butylphenol under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The diazene linkage can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized phenols with different substituents replacing the tert-butyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug development.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, it can act as a catalyst or reactant, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Another phenolic compound with two phenol groups linked by a different linkage.
2,2’-Azobis(2-methylpropionitrile): A compound with a similar diazene linkage but different substituents.
Uniqueness
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, affecting its reactivity and stability.
Propriétés
Formule moléculaire |
C28H42N2O2 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C28H42N2O2/c1-25(2,3)17-13-19(27(7,8)9)23(31)21(15-17)29-30-22-16-18(26(4,5)6)14-20(24(22)32)28(10,11)12/h13-16,31-32H,1-12H3 |
Clé InChI |
QDPUHWNYAREOGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



